Nifedipine

Description

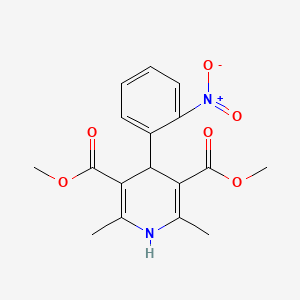

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition Kinetics of L-type Calcium Channels by Nifedipine

Introduction

Nifedipine, a dihydropyridine (DHP) calcium channel blocker, is a cornerstone therapeutic agent for managing hypertension and angina pectoris.[1][2] Its clinical efficacy is rooted in its ability to modulate the function of L-type voltage-gated calcium channels (LTCCs), thereby controlling calcium ion (Ca²⁺) influx into smooth and cardiac muscle cells.[2] This guide provides a comprehensive technical overview of the kinetic and mechanistic principles underlying this compound's interaction with LTCCs, intended for researchers, scientists, and drug development professionals. We will delve into the molecular basis of this interaction, explore the state-dependent nature of the inhibition, and provide detailed protocols for its experimental investigation.

The Molecular Landscape of this compound-LTCC Interaction

L-type calcium channels are complex heteromeric proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore.[3] this compound and other dihydropyridines exert their effects by binding to a specific receptor site on this α1 subunit.[1][3]

The Dihydropyridine Binding Site

Structural and molecular studies have pinpointed the dihydropyridine binding site to a region involving transmembrane domains IIIS5 and the extracellular IIIS5-3P loop of the α1 subunit.[4] The binding is stereoselective and occurs within a hydrophobic pocket accessible from the extracellular side of the membrane.[5][6] The precise location is at the interface between repeats III and IV of the α1-subunit.[5]

State-Dependent Inhibition: The Core of this compound's Kinetics

A critical aspect of this compound's mechanism is its state-dependent binding, a concept central to the "modulated receptor" hypothesis.[5] this compound exhibits a significantly higher affinity for the inactivated and open states of the L-type calcium channel compared to the resting (closed) state.[5][7][8] This preferential binding has profound physiological and therapeutic implications.

-

Higher Affinity for Inactivated Channels: Depolarized membrane potentials, which favor the inactivated state of the channel, significantly enhance this compound's blocking efficacy.[8] This explains its potent vasodilatory effect in arterial smooth muscle, which has a more depolarized resting membrane potential compared to cardiac muscle.[1]

-

Stabilization of the Inactivated State: By binding preferentially to the inactivated conformation, this compound effectively "traps" the channel in this non-conducting state, preventing its return to the resting state and subsequent opening upon repolarization.[5][7]

This state-dependent inhibition can be visualized as a dynamic equilibrium where the presence of this compound shifts the conformational landscape of the channel population towards the inactivated state.

Caption: State-dependent inhibition of L-type calcium channels by this compound.

Quantitative Analysis of this compound Inhibition

The interaction between this compound and LTCCs can be quantified by determining key kinetic and affinity parameters. These values are crucial for understanding the drug's potency and for the development of novel, more selective modulators.

| Parameter | Description | Typical Values for this compound | Channel Subtype | Reference |

| IC₅₀ | The concentration of this compound that causes 50% inhibition of the L-type calcium current. | 50 nM (at -40 mV holding potential) | L-type (general) | [8] |

| 0.3 µM (at more negative holding potential) | L-type (general) | [8] | ||

| 6.02 nM (in 10 mM Ba²⁺) | CaV1.2 | [9] | ||

| 289 nM | CaV1.3 | [4][10] | ||

| Kᵢ | The inhibition constant, representing the binding affinity of this compound to the channel. | 1 nM | L-type (porcine cardiac sarcolemma) | [11] |

| Kᴅ | The dissociation constant, reflecting the equilibrium between the bound and unbound states. | 19 nM (low affinity site on intact cells) | L-type (chick embryo ventricular cells) | [12] |

Note: IC₅₀ values are highly dependent on experimental conditions, particularly the holding membrane potential and the charge carrier used (Ca²⁺ vs. Ba²⁺).

Experimental Protocols for Studying this compound Kinetics

The kinetic parameters of this compound's interaction with LTCCs are primarily determined using two gold-standard techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology: A Functional Assessment

The patch-clamp technique allows for the direct measurement of ion channel activity in real-time, providing invaluable insights into the functional consequences of drug-channel interactions.

By isolating a small patch of the cell membrane containing the ion channels of interest, or by achieving a whole-cell configuration, the flow of ions through the channels can be recorded as an electrical current. The application of this compound and the subsequent reduction in current provide a direct measure of channel inhibition.

-

Cell Preparation: Freshly isolate myocytes from cerebral arteries or use a suitable cell line (e.g., HEK-293) expressing the L-type calcium channel subtype of interest (e.g., CaV1.2 or CaV1.3).[9][13]

-

Pipette and Bath Solutions:

-

Pipette Solution (Intracellular): Typically contains CsCl to block potassium channels, EGTA to chelate calcium, and ATP and GTP to support cellular function. A common composition is (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 ATP, 0.5 GTP, 5 phosphocreatine, and 10 glucose, with pH adjusted to 7.2.[9]

-

Bath Solution (Extracellular): Contains the charge carrier for the L-type calcium current, usually Ba²⁺ or Ca²⁺. A representative solution is (in mM): 135 choline-Cl, 1 MgCl₂, 2 CaCl₂, and 10 HEPES, with pH adjusted to 7.4.[13]

-

-

Achieving Whole-Cell Configuration:

-

Approach a cell with a fire-polished glass micropipette with a resistance of 3-5 MΩ.[9][13]

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative holding potential, typically -80 mV, to ensure the channels are in the resting state.[9][14]

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and elicit an inward current.[9]

-

To study state-dependence, vary the holding potential (e.g., to -40 mV) to increase the population of inactivated channels.[8]

-

-

This compound Application and Data Acquisition:

-

Record baseline currents in the absence of the drug.

-

Perfuse the recording chamber with the bath solution containing the desired concentration of this compound.[9]

-

Continuously record the current during and after drug application to determine the time course of inhibition.

-

Construct a dose-response curve by applying a range of this compound concentrations and measuring the steady-state block at each concentration. Fit the data with the Hill equation to determine the IC₅₀.

-

Caption: Workflow for patch-clamp analysis of this compound inhibition.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays provide a direct method for quantifying the binding of a drug to its receptor.

A radiolabeled form of a dihydropyridine (e.g., [³H]nitrendipine) is incubated with a tissue preparation containing L-type calcium channels (e.g., cardiac or cerebral cortex membranes).[15] The amount of radioligand bound to the channels is measured. The affinity of this compound is then determined by its ability to compete with the radioligand for the binding site.

-

Membrane Preparation: Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation:

-

In a series of tubes, add a fixed concentration of the radiolabeled dihydropyridine (e.g., [³H]nitrendipine).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound.

-

Fit the data to a competition binding equation to determine the IC₅₀ of this compound, from which the inhibition constant (Kᵢ) can be calculated.

-

Causality and Self-Validation in Experimental Design

Expertise in Action: The choice of holding potential in patch-clamp experiments is not arbitrary. Holding the membrane at a more depolarized potential (-40 mV vs. -80 mV) is a deliberate strategy to increase the proportion of channels in the inactivated state. The observation of a lower IC₅₀ at the more depolarized potential provides causal evidence for the state-dependent nature of this compound's action.[8] This experimental design is self-validating; if this compound's affinity were state-independent, the IC₅₀ would not change with the holding potential.

Trustworthiness through Controls: In radioligand binding assays, non-specific binding is determined by adding a high concentration of unlabeled ligand to a set of tubes.[12] Subtracting this non-specific binding from the total binding yields the specific binding, ensuring that the measured affinity is truly for the target receptor. This control is fundamental to the trustworthiness of the obtained Kᵢ values.

Conclusion and Future Directions

The inhibition of L-type calcium channels by this compound is a well-characterized process, dominated by the principle of state-dependent binding. This guide has outlined the molecular basis of this interaction and provided detailed protocols for its quantitative investigation. Future research in this area will likely focus on developing subtype-selective dihydropyridines that can target specific L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3), potentially leading to therapies with improved efficacy and reduced side-effect profiles.[4][10] Understanding the nuances of these drug-channel interactions at a kinetic and structural level remains a key objective in cardiovascular pharmacology.

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of L-type calcium channel blockade by this compound and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]

- 10. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by this compound and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. ahajournals.org [ahajournals.org]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. A simple sensitive radioreceptor assay for calcium antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Genesis of a Blockbuster Calcium Channel Blocker

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nifedipine

Prepared by: Gemini, Senior Application Scientist

This compound, a first-generation L-type calcium channel blocker, represents a landmark in cardiovascular pharmacology. Its discovery in the late 1960s and subsequent clinical introduction provided a novel therapeutic mechanism for managing hypertension and angina pectoris.[1][2] this compound belongs to the 1,4-dihydropyridine (DHP) class, a group of drugs that exert their vasodilatory effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells.[2][3][4] This action leads to arterial vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[3]

The elegant simplicity of the this compound scaffold belies a complex and nuanced structure-activity relationship (SAR). Decades of research involving the synthesis and biological evaluation of thousands of analogues have elucidated the precise structural features required for potent and selective calcium channel modulation.[5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of this compound's SAR, explaining the causality behind its molecular architecture and the experimental methodologies used to validate these findings. Understanding these principles is not merely an academic exercise; it forms the foundation upon which second and third-generation DHPs like amlodipine and cilnidipine were developed, offering improved pharmacokinetic profiles and therapeutic windows.[5][6]

The Core Pharmacophore: The 1,4-Dihydropyridine Ring

The 1,4-dihydropyridine ring is the indispensable core of this compound and its analogues. Its specific chemical and conformational properties are paramount for interaction with the L-type calcium channel receptor site.

-

The Nitrogen Atom (N1): The presence of a hydrogen atom on the N1 nitrogen is essential for antagonist activity. Substitution at this position generally leads to a significant loss or complete abolition of activity. This NH group is believed to act as a hydrogen bond donor in the receptor binding pocket.

-

Ring Conformation: The DHP ring adopts a shallow, boat-like conformation. This specific three-dimensional shape is critical for fitting into the receptor site.

-

Oxidation to Pyridine: A primary route of this compound metabolism involves the oxidation of the 1,4-DHP ring to its corresponding pyridine analogue.[7][8] This metabolic transformation results in a complete loss of pharmacological activity, highlighting the structural intolerance for an aromatized core. This metabolic vulnerability, leading to a short plasma half-life, was a key driver for developing next-generation DHPs.[5]

Dissecting the Periphery: SAR at Key Substituent Positions

The potency, selectivity, and pharmacokinetic properties of this compound are exquisitely sensitive to the nature and placement of substituents around the central DHP ring.

The C4 Position: The Gatekeeper Aryl Ring

The substituent at the C4 position is arguably the most critical determinant of antagonist activity.

-

Aryl Ring Requirement: A substituted phenyl ring at the C4 position is a hallmark of potent DHP antagonists.

-

Substitution Pattern: The position of the substituent on this phenyl ring is crucial. Electron-withdrawing groups, such as the nitro (-NO₂) group in this compound, located at the ortho or meta position, confer the highest potency.[5][9][10] Placing the same group at the para position drastically reduces or eliminates activity.

-

Causality - Steric Influence on Conformation: This positional requirement is not primarily due to electronic effects but rather to steric hindrance. An ortho or meta substituent forces the phenyl ring to adopt a conformation that is roughly perpendicular (pseudo-axial) to the plane of the DHP ring.[5] This orientation is the optimal geometry for binding to the receptor. A para substituent lacks the necessary steric bulk to enforce this conformation, allowing for free rotation and a less favorable binding interaction. Recent studies have explored replacing the nitrophenyl group with other moieties, such as trifluoromethyl-substituted phenyl rings, with ortho-substituted derivatives often showing the highest activity.[11][12]

The C3 and C5 Positions: The Ester Functionalities

The ester groups at the C3 and C5 positions are essential for anchoring the molecule within the receptor.

-

Hydrogen Bond Acceptors: The carbonyl oxygens of the ester groups are critical for activity and are believed to function as hydrogen bond acceptors.

-

Ester Identity and Potency: The size and nature of the alkyl groups of the esters modulate the drug's potency and lipophilicity.[9] While this compound has identical methyl esters, many potent analogues possess non-identical ester groups. For instance, increasing the size of the ester substituent can, in some cases, enhance the affinity for the channel.[13][14]

-

Stereoselectivity: When the ester groups at C3 and C5 are different, the C4 carbon becomes a chiral center. This chirality has profound implications for activity. Typically, one enantiomer (often the (S)-enantiomer) is a significantly more potent calcium channel blocker, while the other (the (R)-enantiomer) is less active or may even act as a channel activator.[6] This stereoselectivity underscores the highly specific three-dimensional nature of the drug-receptor interaction.

The C2 and C6 Positions: The Alkyl Flanks

The substituents at the C2 and C6 positions also play a role in defining the activity profile.

-

Optimal Size: Small alkyl groups, almost universally methyl groups as seen in this compound, are optimal for activity.

-

Steric Constraints: Increasing the size of these substituents beyond methyl generally leads to a decrease in potency, likely due to steric clashes within the binding site.

-

Bioisosteric Replacement: The development of amlodipine, a third-generation DHP, involved a key modification at the C2 position, replacing a methyl group with a 2-aminoethoxymethyl group. This change does not abolish activity but dramatically alters the drug's pharmacokinetic properties, conferring a much longer half-life.

Summary of this compound SAR

| Position | Structural Feature | Impact on Activity | Rationale / Causality |

| 1,4-DHP Ring | Unsubstituted N1-H | Essential | Acts as a hydrogen bond donor. |

| Non-aromatic ring | Essential | Aromatization (metabolism) leads to inactive pyridine derivative. | |

| C4 | Aryl (Phenyl) Ring | Required | Provides a critical binding interaction surface. |

| Ortho or Meta EWG | High Potency | Sterically forces the aryl ring into the optimal perpendicular conformation. | |

| Para Substituent | Low/No Potency | Allows for free rotation, preventing optimal binding conformation. | |

| C3 & C5 | Ester Groups | Essential | Carbonyls act as hydrogen bond acceptors. |

| Non-identical Esters | Can Increase Potency | Introduces chirality (C4), leading to highly potent enantiomers. | |

| C2 & C6 | Small Alkyl (Methyl) | Optimal | Larger groups cause steric hindrance, reducing potency. |

Visualizing the Pharmacophore and Experimental Workflow

To better understand these relationships, we can model them visually.

Caption: Key pharmacophoric features of 1,4-dihydropyridine antagonists.

The validation of these SAR principles relies on a systematic experimental workflow, beginning with chemical synthesis and progressing through a cascade of biological assays.

Caption: A typical cascade for the development and validation of new DHP analogues.

Experimental Protocols: The Foundation of SAR Data

Protocol 1: High-Throughput Calcium Influx Assay

This fluorescence-based assay serves as a primary screen to identify compounds that block L-type calcium channel activity by measuring changes in intracellular calcium.[15]

-

Objective: To rapidly screen new DHP analogues for their ability to inhibit depolarization-induced calcium influx.

-

Materials:

-

HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Depolarizing Agent: High potassium (KCl) buffer (e.g., 90 mM KCl in HBSS).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capability.

-

-

Methodology:

-

Cell Plating: Seed the HEK293-Cav1.2 cells into microplates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of test compounds (and this compound as a positive control) in Assay Buffer.

-

Dye Loading: Remove culture medium and incubate the cells with Fluo-4 AM dye solution for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Compound Incubation: Add the prepared compound dilutions to the wells and incubate for 15-20 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

-

Depolarization: Use the instrument's injector to add the high KCl buffer to all wells, inducing cell depolarization and channel opening.

-

Post-Injection Reading: Immediately continue recording fluorescence for 60-120 seconds to capture the peak calcium influx.

-

-

Data Analysis & Validation:

-

Calculate the change in fluorescence (Peak - Baseline) for each well.

-

Normalize the data: % Inhibition = 100 * [1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)], where "Min" is no depolarization and "Max" is depolarization with vehicle control.

-

Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. The assay is validated if the IC₅₀ for the this compound control falls within its known historical range.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides direct measurement of ion flow through the channel, offering detailed information on the potency and mechanism of blockade.[15]

-

Objective: To precisely quantify the inhibitory effect of a DHP compound on L-type calcium currents.

-

Materials:

-

Cells expressing L-type calcium channels (as above).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES.

-

Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP.

-

-

Methodology:

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Approach: Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where channels are closed (e.g., -80 mV).

-

Current Elicitation: Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to activate the L-type calcium channels and record the resulting inward barium/calcium currents.

-

Baseline Recording: Record stable baseline currents for several minutes.

-

Compound Perfusion: Perfuse the cell with the test compound at a known concentration and continue recording currents until a steady-state block is achieved.

-

Washout: Perfuse with the control extracellular solution to observe the reversibility of the block.

-

-

Data Analysis & Validation:

-

Measure the peak current amplitude before (I_control) and after (I_compound) drug application.

-

Calculate % Inhibition = 100 * [1 - (I_compound / I_control)].

-

Repeat at multiple concentrations to generate a concentration-response curve and calculate the IC₅₀. The experiment is validated by stable baseline currents and, where applicable, successful washout.

-

Conclusion and Future Directions

The structure-activity relationship of this compound is a classic case study in medicinal chemistry, demonstrating how systematic modification of a lead compound can map the intricate topography of its biological target. The core principles—the necessity of the 1,4-DHP ring, the conformational control exerted by the C4-aryl substituent, and the anchoring role of the C3/C5 esters—remain central to the design of new calcium channel blockers.[5][6] This knowledge has enabled the rational design of drugs with modulated channel selectivity (e.g., L- vs. T-type or N-type channel activity), improved metabolic stability, and enhanced pharmacokinetic profiles, ultimately leading to safer and more effective therapies for cardiovascular diseases.[16][17][18] As our understanding of calcium channel structure and function deepens, these foundational SAR principles will continue to guide the development of the next generation of ion channel modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Synthesis of Dihydropyrimidines: Isosteres of this compound and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of this compound. | Semantic Scholar [semanticscholar.org]

- 8. The metabolism of this compound during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (this compound analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]

- 12. Development of this compound isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a new class of this compound analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nifedipine's Off-Target Effects in In Vitro Models

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for managing hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3] However, a growing body of in vitro research has revealed that this compound's biological activity extends beyond this on-target effect, influencing a variety of cellular processes through off-target interactions. Understanding these off-target effects is crucial for researchers, scientists, and drug development professionals to fully comprehend this compound's pharmacological profile, anticipate potential side effects, and explore novel therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the known off-target effects of this compound in in vitro models. It delves into the molecular mechanisms underlying these effects and offers detailed, field-proven protocols for their investigation.

Core Off-Target Mechanisms of this compound

This compound's off-target effects are multifaceted, impacting several key cellular pathways and functions. This section will explore the most well-documented of these mechanisms.

Modulation of Mitochondrial Function

In vitro studies have demonstrated that this compound can directly interact with and modulate mitochondrial bioenergetics. This is a critical off-target effect as mitochondria are central to cellular metabolism and survival.

Key Observations:

-

Inhibition of Mitochondrial Respiration and ATP Synthase: this compound has been shown to inhibit mitochondrial respiration and directly interact with mitochondrial ATP synthase in an in vitro setting.[4][5][6] This interaction appears to be a noncompetitive inhibition of the F1F0-ATPase.[4][5]

-

Modulation of Mitochondrial Calcium and Reactive Oxygen Species (ROS): this compound can reduce mitochondrial calcium overload and subsequent reactive oxygen species (ROS) generation in response to hypoxic stress in cell culture.[7] This effect is linked to its ability to modulate cytosolic calcium levels, which in turn affects mitochondrial calcium uptake.

-

Metabolic Shift: In certain cell types, such as chondrocytes, this compound can induce a metabolic shift from oxidative phosphorylation to glycolysis.[6][8]

Signaling Pathway:

Caption: this compound's impact on mitochondrial function.

Alterations in Gene Expression

This compound can significantly alter the transcriptional landscape of various cell types, influencing pathways related to extracellular matrix remodeling, inflammation, and cellular stress responses.

Key Observations:

-

Extracellular Matrix and Adhesion Molecules: In human gingival fibroblasts, this compound has been shown to downregulate the expression of several matrix metalloproteinases (MMPs) while upregulating genes like CDH1 (E-cadherin).[9] This imbalance in extracellular matrix turnover is a proposed mechanism for this compound-induced gingival overgrowth.[9]

-

Oxidative Stress and Inflammation: this compound can upregulate the expression of the transcription factor Nrf2, a master regulator of the antioxidant response.[7][10] This leads to increased expression of downstream antioxidant enzymes. It has also been shown to inhibit the expression of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α in chondrocytes.[10]

-

Apoptosis-Related Genes: this compound has been demonstrated to reduce the expression of pro-apoptotic genes like Bax in dystrophic muscle cells.[11][12]

Inhibition of P-glycoprotein (MDR1)

P-glycoprotein (P-gp), the product of the MDR1 gene, is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs.[13] this compound has been identified as an inhibitor of P-gp.[14][15][16]

Key Implications:

-

Reversal of Multidrug Resistance: By inhibiting P-gp, this compound can increase the intracellular accumulation and enhance the cytotoxicity of chemotherapeutic agents in resistant cancer cell lines.[14][17]

-

Drug-Drug Interactions: Co-administration of this compound with drugs that are P-gp substrates can lead to altered pharmacokinetics, potentially increasing their plasma concentrations and risk of toxicity.[16][18]

Experimental Workflow for P-gp Inhibition:

Caption: Workflow for assessing P-gp inhibition by this compound.

Enhancement of Nitric Oxide (NO) Bioavailability

Beyond its direct vasodilatory effects, this compound can increase the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Mechanism:

-

Antioxidative Action: this compound has been shown to reduce the formation of reactive oxygen species (ROS) in endothelial cells.[19][20] Since ROS can rapidly scavenge and inactivate NO, this antioxidant effect of this compound leads to increased NO bioavailability.[20] This effect is independent of L-type calcium channel blockade.[20]

Interaction with the Adenosine Pathway

Some of this compound's physiological effects may be mediated through its interaction with the adenosine signaling pathway.[21]

Key Interactions:

-

Inhibition of Adenosine Uptake: this compound can inhibit the uptake of adenosine from the extracellular space.[21]

-

Adenosine Receptor Binding: It has been shown to bind to an adenosine receptor.[21] These actions can potentiate the physiological effects of adenosine, which include vasodilation and neurotransmission modulation.[21]

Methodologies for In Vitro Investigation

This section provides detailed protocols for key experiments to investigate the off-target effects of this compound.

Protocol 1: Assessment of Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Cell line of interest

-

This compound

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Seahorse XF Assay:

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and run the assay.

-

-

Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol details the steps to quantify changes in the expression of target genes in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a reference gene

-

qPCR instrument

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and a vehicle control for the specified time.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: P-glycoprotein Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on P-gp activity.

Materials:

-

P-gp overexpressing cell line (e.g., Caco-2, K562/ADR) and a parental control cell line

-

This compound

-

Known P-gp inhibitor (e.g., verapamil) as a positive control

-

Fluorescent P-gp substrate (e.g., Rhodamine 123)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach.

-

Drug Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control, and a vehicle control for 30-60 minutes at 37°C.

-

Substrate Loading: Add the fluorescent P-gp substrate to all wells and incubate for a further 30-60 minutes at 37°C.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

-

Fluorescence Measurement: Lyse the cells (for plate reader) or detach them (for flow cytometry) and measure the intracellular fluorescence.

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value for this compound's inhibition of P-gp.

Data Presentation

Table 1: Summary of this compound's Off-Target Effects and Investigational Methods

| Off-Target Effect | Affected Pathway/Molecule | In Vitro Model System(s) | Key Investigational Assays |

| Mitochondrial Dysfunction | Electron Transport Chain, ATP Synthase | Isolated mitochondria, various cell lines (e.g., cardiomyocytes, chondrocytes)[4][8] | Seahorse XF analysis, high-resolution respirometry, ATP synthase activity assays |

| Altered Gene Expression | Extracellular Matrix, Inflammation, Oxidative Stress | Fibroblasts, chondrocytes, lung epithelial cells[7][9][10] | qPCR, microarray, RNA-sequencing, Western blotting |

| P-glycoprotein Inhibition | P-glycoprotein (MDR1) | P-gp overexpressing cancer cell lines (e.g., A2780/DX3), Caco-2 cells[14][16] | Fluorescent substrate accumulation assays (e.g., Rhodamine 123, Calcein-AM) |

| Increased NO Bioavailability | Nitric Oxide Synthase (NOS), Reactive Oxygen Species (ROS) | Endothelial cells[19][20] | NO measurement assays (e.g., Griess assay), ROS detection assays (e.g., DCFH-DA) |

| Adenosine Pathway Modulation | Adenosine receptors, adenosine transporters | Not specified in detail in the provided context[21] | Radioligand binding assays, adenosine uptake assays |

Conclusion

The in vitro off-target effects of this compound are extensive and biologically significant. They encompass the modulation of mitochondrial function, alteration of gene expression profiles, inhibition of the P-glycoprotein efflux pump, enhancement of nitric oxide bioavailability, and interaction with the adenosine pathway. A thorough understanding of these off-target activities is paramount for a comprehensive assessment of this compound's pharmacological profile. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate these effects in their own in vitro models, contributing to a deeper understanding of this widely used therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Effect of antihypertensive agents - captopril and this compound - on the functional properties of rat heart mitochondria [ijbms.mums.ac.ir]

- 6. The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA approved L-type channel blocker this compound reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Antihypertensive Drug this compound Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Treatment Reduces Resting Calcium Concentration, Oxidative and Apoptotic Gene Expression, and Improves Muscle Function in Dystrophic mdx Mice | PLOS One [journals.plos.org]

- 12. This compound treatment reduces resting calcium concentration, oxidative and apoptotic gene expression, and improves muscle function in dystrophic mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of MDR1 activity and induction of apoptosis by analogues of this compound and diltiazem: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study on the reversal of multidrug resistance (MDR) in vivo: this compound plus etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound on cell resistance and cardiac toxicity--in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of P-glycoprotein expression and function by anti-diabetic drugs gliclazide, metformin, and pioglitazone in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ahajournals.org [ahajournals.org]

- 21. This compound: more than a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Nifedipine for Research Professionals

This guide provides a comprehensive overview of the pharmacological and toxicological profile of nifedipine, a dihydropyridine calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental considerations, and safety assessments crucial for both preclinical and clinical research involving this widely used cardiovascular agent.

Introduction: The Role and Relevance of this compound

This compound is a cornerstone medication for the management of hypertension and angina pectoris.[1] Its therapeutic efficacy stems from its ability to modulate calcium influx into vascular smooth muscle and myocardial cells, leading to vasodilation and a subsequent reduction in blood pressure and cardiac workload.[2][3] For researchers, a deep understanding of its pharmacological intricacies and potential toxicities is paramount for designing robust studies, interpreting data accurately, and ensuring subject safety. This guide serves as a technical resource to support these endeavors.

Core Pharmacology: Unraveling the Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type calcium channels.[4] These voltage-gated channels are critical for the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells, a key step in muscle contraction.[4] By blocking these channels, this compound induces relaxation of vascular smooth muscle, leading to several beneficial physiological effects.[4]

-

Vasodilation of Peripheral Arteries: This is the principal effect leading to a reduction in systemic vascular resistance and, consequently, a lowering of blood pressure.[3][4]

-

Coronary Artery Dilation: this compound also dilates the coronary arteries, which increases blood flow to the heart muscle, alleviating angina symptoms.[4]

-

Reduction of Cardiac Afterload: By decreasing the pressure against which the heart must pump, this compound reduces the workload on the heart.[4]

It is important to note that while highly specific for L-type calcium channels, this compound may exhibit some nonspecific activity towards other voltage-dependent calcium channels.[5] Additionally, it has been found to act as an antagonist of the mineralocorticoid receptor.[5]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade through which this compound exerts its vasodilatory effects.

References

Nifedipine: A Deep Dive into its Modulation of Intracellular Calcium Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a cornerstone therapeutic agent in the management of cardiovascular diseases such as hypertension and angina pectoris. Its clinical efficacy is rooted in its potent ability to modulate intracellular calcium ([Ca2+]) signaling, a ubiquitous and versatile second messenger system that governs a myriad of cellular processes. For researchers and drug development professionals, a granular understanding of this compound's mechanism of action is paramount for optimizing its therapeutic applications and for the discovery of novel, more selective calcium channel modulators.

This technical guide provides an in-depth exploration of this compound's effects on intracellular calcium signaling pathways. We will dissect its molecular interactions with L-type calcium channels, elucidate the downstream consequences on cellular function, and provide robust, field-proven experimental protocols for investigating these phenomena in a laboratory setting.

Part 1: The Molecular Pharmacology of this compound

The Central Role of L-type Calcium Channels

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate calcium influx in response to membrane depolarization. Among the various types of VGCCs, the L-type (long-lasting) calcium channels are the primary targets of this compound. These channels are predominantly expressed in electrically excitable cells, including cardiomyocytes, vascular smooth muscle cells, and neurons, where they play a critical role in processes such as muscle contraction, hormone secretion, and gene expression.

The L-type calcium channel is a heteromultimeric protein complex, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. This compound, being a dihydropyridine, exhibits high affinity for the inactivated state of the L-type calcium channel, thereby stabilizing it in this non-conducting conformation. This voltage-dependent blockade is a key feature of its mechanism, leading to a more pronounced effect in tissues that undergo frequent depolarization, such as the vasculature.

Downstream Consequences of L-type Calcium Channel Blockade

By inhibiting the influx of extracellular Ca2+, this compound profoundly alters the spatiotemporal dynamics of intracellular calcium signaling. The immediate consequence is a reduction in the global cytoplasmic Ca2+ concentration, which in turn affects a multitude of Ca2+-dependent downstream effectors.

Key Downstream Effects of this compound-Mediated Ca2+ Blockade:

-

Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the influx of Ca2+ through L-type channels triggers the calmodulin-myosin light chain kinase (MLCK) pathway, leading to phosphorylation of the myosin light chain and subsequent contraction. This compound's blockade of this initial Ca2+ entry results in vasodilation and a decrease in blood pressure.

-

Negative Inotropy in the Heart: In cardiomyocytes, the influx of Ca2+ via L-type channels during the plateau phase of the action potential triggers a much larger release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular Ca2+ is essential for excitation-contraction coupling. This compound's inhibition of the initial trigger Ca2+ influx leads to a reduction in the force of cardiac contraction (negative inotropy).

-

Neurotransmitter and Hormone Release: In neuroendocrine cells and some neurons, L-type calcium channels contribute to the Ca2+ influx that triggers the exocytosis of neurotransmitters and hormones. This compound can therefore modulate these secretory processes.

Diagram of this compound's Core Mechanism:

Caption: this compound's mechanism of action on L-type calcium channels.

Part 2: Experimental Protocols for Studying this compound's Effects

A robust investigation of this compound's impact on intracellular calcium signaling requires a multi-pronged experimental approach. Here, we detail two fundamental techniques: intracellular calcium imaging using fluorescent indicators and patch-clamp electrophysiology for direct assessment of ion channel activity.

Intracellular Calcium Imaging with Fura-2

Principle: Fura-2 is a ratiometric fluorescent indicator that exhibits a shift in its excitation spectrum upon binding to Ca2+. By measuring the fluorescence emission at a fixed wavelength while alternating the excitation wavelength between 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the ratio of the two fluorescence intensities (F340/F380) provides a quantitative measure of the intracellular Ca2+ concentration, independent of dye concentration and cell thickness.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells (e.g., primary vascular smooth muscle cells or a relevant cell line) on glass-bottom dishes suitable for microscopy.

-

Prepare a stock solution of Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeant) in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM to the active, membrane-impermeant Fura-2 for at least 30 minutes at room temperature.

-

-

Microscopy and Data Acquisition:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., a dual-wavelength excitation light source and a cooled CCD camera).

-

Continuously perfuse the cells with the physiological buffer.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm.

-

Establish a stable baseline for 2-5 minutes.

-

Introduce a depolarizing stimulus (e.g., high potassium solution) to elicit Ca2+ influx through L-type channels and record the change in the F340/F380 ratio.

-

After a washout period and return to baseline, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

-

Re-apply the depolarizing stimulus in the presence of this compound and record the attenuated Ca2+ response.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point.

-

Quantify the peak amplitude of the Ca2+ response before and after this compound application.

-

Generate dose-response curves by testing a range of this compound concentrations and calculate the IC50 value.

-

Workflow Diagram for Calcium Imaging:

Caption: Experimental workflow for Fura-2 calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the direct measurement of ion channel currents from a single cell. In the whole-cell configuration, the cell membrane is ruptured under the patch pipette, providing low-resistance electrical access to the entire cell. This allows for precise control of the membrane potential and recording of the macroscopic currents flowing through all the ion channels in the cell membrane.

Detailed Protocol:

-

Cell Preparation and Pipette Fabrication:

-

Plate cells at a low density on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.

-

-

Solutions:

-

External Solution (in mM): 110 BaCl2 (as the charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach a cell with the pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the L-type channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit inward Ba2+ currents through the L-type channels.

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record the inhibited currents.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after this compound application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the percentage of current inhibition at each voltage and for different this compound concentrations to determine the IC50.

-

Data Presentation:

| Parameter | Control | + this compound (1 µM) | % Inhibition |

| Peak Ca2+ Response (F340/F380) | 1.2 ± 0.1 | 0.4 ± 0.05 | 66.7% |

| Peak L-type Current (pA/pF) | -15.2 ± 2.1 | -3.1 ± 0.8 | 79.6% |